molecular formula C25H25N5O3S B12180108 N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12180108
M. Wt: 475.6 g/mol
InChI Key: ZQQKWFCKXDQEFR-UHFFFAOYSA-N
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Description

N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a benzothiazole ring, a piperazine moiety, and a pyrrole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine moiety is then introduced via a nucleophilic substitution reaction, where 3-methoxyphenylpiperazine is reacted with an appropriate electrophile. The final step involves the coupling of the pyrrole group to the benzothiazole-piperazine intermediate, often using a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts such as palladium or platinum, and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C25H25N5O3S/c1-33-20-6-4-5-19(16-20)28-11-13-29(14-12-28)23(31)17-26-24(32)18-7-8-21-22(15-18)34-25(27-21)30-9-2-3-10-30/h2-10,15-16H,11-14,17H2,1H3,(H,26,32)

InChI Key

ZQQKWFCKXDQEFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=C(C=C3)N=C(S4)N5C=CC=C5

Origin of Product

United States

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